molecular formula C9H6O4 B3138932 Phthalide-6-carboxylic acid CAS No. 4743-61-7

Phthalide-6-carboxylic acid

Cat. No. B3138932
CAS RN: 4743-61-7
M. Wt: 178.14 g/mol
InChI Key: VUBKPUVOSWVXMI-UHFFFAOYSA-N
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Description

Phthalide-6-carboxylic acid is a compound with the CAS Number: 4743-61-7 and a molecular weight of 178.14 . Its IUPAC name is 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid .


Synthesis Analysis

Recent advancements in synthetic methodologies of 3-substituted phthalides have been discussed in a review . A four-step strategy for the synthesis of 3-substituted phthalide has been devised by Li and co-workers . The condensation reaction of 3-ethoxyphthalide with diethylmalonate carbanion followed by decarboxylation and hydrolysis gave 3-substituted phthalides .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzofuran ring with a carboxylic acid group at the 5-position and a ketone group at the 3-position .


Chemical Reactions Analysis

Phthalides are vital molecules owing to their fascinating biological activity . They have been used as precursors for the synthesis of natural products and their analogs . Various synthetic methodologies have been developed for the synthesis of racemic and chiral 3-substituted phthalides .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Solid-Phase Directed Ortho-Lithiation : An efficient synthesis of phthalides using aromatic carboxylic acids or acid chlorides and ketones. This process involves tethering the carboxylic acid or acid chloride to a resin, leading to ortho-lithiation and cyclative cleavage to produce phthalide compounds with high purity (Garibay et al., 2001).
  • Decarboxylation Studies : Investigations on the decarboxylation of phthalide-3-carboxylic acid in the presence of aldehydes, revealing insights into the reaction mechanism and potential applications in chemical synthesis (Prager & Schiesser, 1984).

Adsorption Studies and Environmental Interactions

  • Adsorption on Mineral Surfaces : Study of naturally-occurring carboxylic acids, including phthalic acid, adsorbed onto common mineral substrates, which is significant for understanding environmental interactions and chemical stability (Kubicki et al., 1999).
  • Adsorption Mechanism on Carbon Nanotubes : Examining the pH-dependent adsorption of phthalic acid on different types of carbon nanotubes, contributing to the understanding of interactions between organic compounds and carbonaceous materials (Li et al., 2013).

Analytical and Sensing Applications

  • Labeling Agent for Carboxylic Acids : Utilizing 2-(phthalimino)ethyl trifluoromethanesulfonate as a labeling agent for carboxylic acids in high-performance liquid chromatography, indicating the potential of phthalide derivatives in analytical chemistry (Yasaka et al., 1990).
  • Ethanol Sensing Properties : Synthesis and characterization of carboxylic acid-terminated naphthoxy substituted phthalocyanines for investigating the influence of central metal atom on ethanol vapor sensing properties, showcasing an application in sensor technology (Işık et al., 2018).

Safety and Hazards

Phthalide-6-carboxylic acid has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P280, P301, P302, P305, P312, P338, P351, P352 .

Future Directions

3-Substituted phthalides, such as Phthalide-6-carboxylic acid, are vital molecules owing to their fascinating biological activity . They have been used as precursors for the synthesis of natural products and their analogs . The development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities is an area of ongoing research .

properties

IUPAC Name

3-oxo-1H-2-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-8(11)5-1-2-6-4-13-9(12)7(6)3-5/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBKPUVOSWVXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)O)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301235526
Record name 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4743-61-7
Record name 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4743-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-3-oxo-5-isobenzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By this method (schematically shown above) a 2-, 3- or 4- substituted phenylacetic acid (I) is reacted with benzene 1,2,4-tri-carboxylic anhydride (II) in about equimolar amounts at a temperature of about 200° to 280° C. in the presence of a suitable catalyst such as potassium acetate, sodium acetate or the sodium or potassium salt of the phenylacetic acid used. This results in a mixture of 3-(2-, 3- or 4-substituted benzylidene) phthalide-6-carboxylic acid (IIIa) and -5-carboxylic acid (IIIb).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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